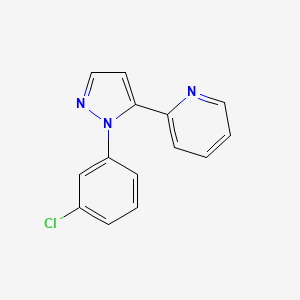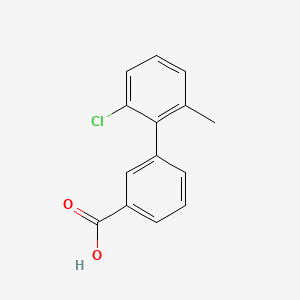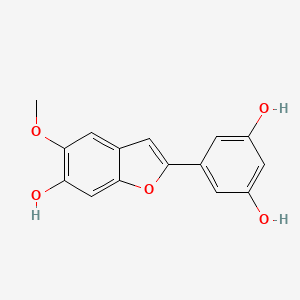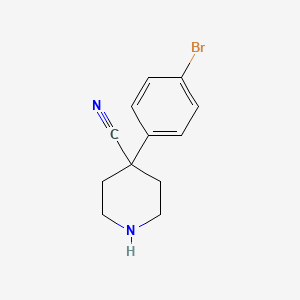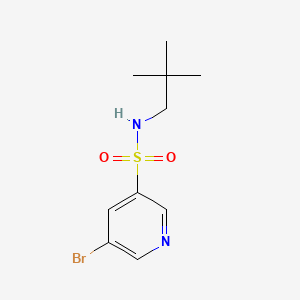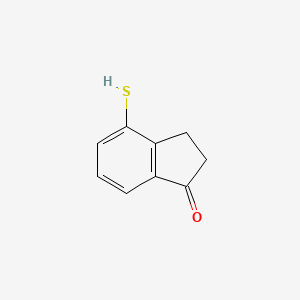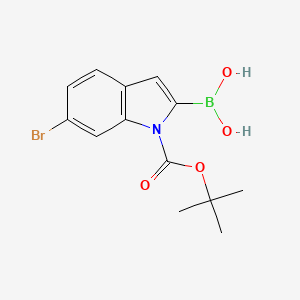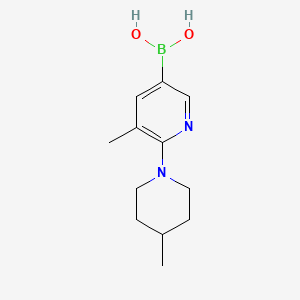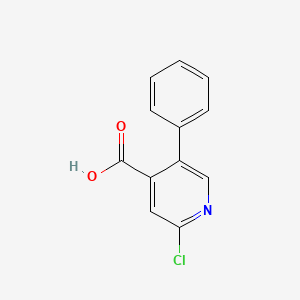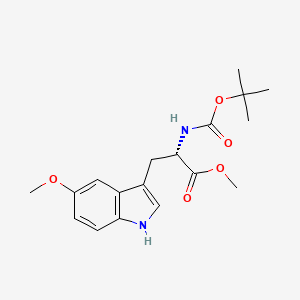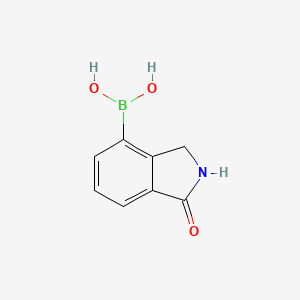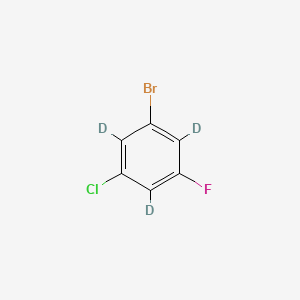
1-Bromo-3-chloro-5-fluorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-fluorobenzene-d3 is a deuterated derivative of 1-Bromo-3-chloro-5-fluorobenzene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C6D3BrClF, and it has a molecular weight of 212.46 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-fluorobenzene-d3 involves the deuteration of 1-Bromo-3-chloro-5-fluorobenzene. The general synthetic route includes the reaction of 1-Bromo-3-chloro-5-fluorobenzene with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-fluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used as a substrate in metal-catalyzed coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Bromo-3-chloro-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-fluorobenzene-d3 is primarily related to its role as a deuterated compound. Deuterium substitution can influence the pharmacokinetics and metabolic stability of molecules, leading to altered absorption, distribution, metabolism, and excretion profiles . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene-d3 can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: The non-deuterated version, which has similar chemical properties but different pharmacokinetic profiles.
3-Bromo-5-chlorofluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution patterns.
1-Bromo-3-chloro-5-fluorobenzene-d2: A partially deuterated version with only two deuterium atoms, used for specific research applications.
The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics.
Properties
IUPAC Name |
1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDFPMASIXEIR-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
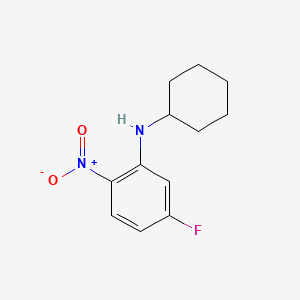
![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)
